molecular formula C14H26O5 B12564046 Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol CAS No. 179117-66-9

Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol

Cat. No.: B12564046
CAS No.: 179117-66-9
M. Wt: 274.35 g/mol
InChI Key: NFSTVQVBPKCTOC-UHFFFAOYSA-N
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Description

Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and butan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol typically involves the esterification of butan-1-ol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of near-infrared spectroscopy (NIRS) for on-line monitoring and quantification of the reaction can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butan-1-ol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(prop-2-enoylamino)acetic acid
  • 2,2-bis(prop-1-enoxymethyl)butan-1-ol

Uniqueness

Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol is unique due to its combination of acetic acid and butan-1-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to undergo esterification, oxidation, and reduction reactions distinguishes it from other similar compounds .

Properties

CAS No.

179117-66-9

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol

InChI

InChI=1S/C12H22O3.C2H4O2/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;1-2(3)4/h4-5,7-8,13H,6,9-11H2,1-3H3;1H3,(H,3,4)

InChI Key

NFSTVQVBPKCTOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(COC=CC)COC=CC.CC(=O)O

Origin of Product

United States

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